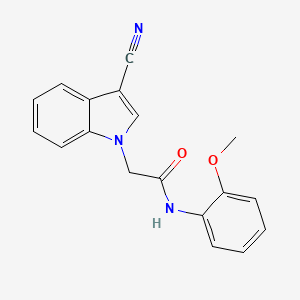![molecular formula C17H18ClNO2S B4983848 N-(5-chloro-2-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4983848.png)
N-(5-chloro-2-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide, commonly known as CMMD, is a synthetic compound that belongs to the class of thioacetamide derivatives. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of CMMD is not yet fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking cell cycle progression. CMMD has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
CMMD has been shown to induce significant changes in biochemical and physiological parameters in various in vitro and in vivo studies. The compound has been found to modulate the levels of various cytokines, chemokines, and growth factors, which play crucial roles in cancer development and progression. Additionally, CMMD has been shown to alter the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CMMD in lab experiments is its selective cytotoxicity towards cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, the compound has been found to exhibit low toxicity towards normal cells, which is a desirable property for any potential drug candidate. However, one of the limitations of using CMMD in lab experiments is its relatively low water solubility, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on CMMD. One of the potential areas of research is the development of novel drug formulations that can enhance the bioavailability and efficacy of CMMD. Additionally, further studies are needed to elucidate the exact mechanism of action of CMMD and to identify its molecular targets. Furthermore, the potential applications of CMMD in the treatment of various inflammatory disorders and other diseases need to be explored in detail.
Métodos De Síntesis
The synthesis of CMMD involves the reaction between 5-chloro-2-methoxyaniline and 2-methylbenzyl chloride in the presence of sodium hydride, followed by the addition of thioacetic acid to the reaction mixture. The resulting compound is then purified using column chromatography, yielding CMMD as a white crystalline solid.
Aplicaciones Científicas De Investigación
CMMD has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound has been shown to exhibit significant inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, CMMD has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-12-5-3-4-6-13(12)10-22-11-17(20)19-15-9-14(18)7-8-16(15)21-2/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHUAZJSEMCWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4983770.png)
![N-(4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4983787.png)

![3-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4983806.png)
![2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4983809.png)
![1-{[3-(1-azocanylcarbonyl)-1H-pyrazol-5-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B4983813.png)
![N-[1-methyl-3-(2-pyridinyl)-1H-pyrazol-5-yl]-2-(4-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B4983818.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4983823.png)
![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B4983829.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4983840.png)

![2-[3-(4-chlorophenoxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4983856.png)
![2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene](/img/structure/B4983871.png)
![2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4983875.png)